N,N-diethyl-N'-(2-phenylethyl)thiourea
Description
N,N-Diethyl-N'-(2-phenylethyl)thiourea is a thiourea derivative characterized by a central thiourea (N–C(=S)–N) backbone with N,N-diethyl and 2-phenylethyl substituents. This compound has garnered attention primarily in medicinal chemistry, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment. Studies highlight its role in the phenyl ethyl thiourea (PET) class, exemplified by LY73497, which exhibits potent inhibition of HIV-1 reverse transcriptase at nanomolar concentrations .
Properties
IUPAC Name |
1,1-diethyl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-15(4-2)13(16)14-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVSSMXMOLZTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of N,N-diethyl-N'-(2-phenylethyl)thiourea with structurally related analogs.
Structural Comparison
| Compound Name | Substituents (R₁, R₂, R₃) | Key Structural Features |
|---|---|---|
| This compound | R₁=R₂=ethyl; R₃=2-phenylethyl | Aromatic 2-phenylethyl group; lipophilic diethyl groups |
| N,N-Diethyl-N'-benzoylthiourea | R₁=R₂=ethyl; R₃=benzoyl | Electron-withdrawing benzoyl group; S,O-bidentate coordination |
| N,N-Diethyl-N'-ferrocenoylthiourea | R₁=R₂=ethyl; R₃=ferrocenoyl | Ferrocene moiety; redox-active; stabilizes Ni(II) complexes |
| N,N-Methylethyl-N'-benzoylthiourea | R₁=methyl, R₂=ethyl; R₃=benzoyl | Asymmetric substitution; induces cis-trans isomerism in Pd/Pt complexes |
- Key Differences: The 2-phenylethyl group in the target compound lacks the electron-withdrawing carbonyl present in benzoyl/ferrocenoyl analogs, reducing its ability to form stable S,O-metal bonds. Instead, it may act as a monodentate ligand via sulfur . Asymmetric substituents (e.g., N,N-methylethyl) promote conformational isomerism in metal complexes, unlike the symmetric diethyl groups in the target compound .
Coordination Behavior and Metal Complexes
- Insights: Acylthioureas (benzoyl/ferrocenoyl) form stable bidentate S,O-complexes with Pd(II), Pt(II), and Ni(II), enabling applications in catalysis and materials science . The absence of a carbonyl group in the target compound limits its metal-binding versatility compared to acyl derivatives.
Physical and Thermal Properties
- Observations: Acylthioureas decompose at higher temperatures due to stable metal coordination, whereas non-acylated derivatives (e.g., target compound) may exhibit lower thermal resilience.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N,N-diethyl-N'-(2-phenylethyl)thiourea, and how are intermediates characterized?
- Methodology : Synthesis typically involves a multi-step reaction starting with the condensation of diethylamine with 2-phenylethyl isothiocyanate. Key steps include:
- Purification via recrystallization or column chromatography.
- Characterization using -NMR, -NMR, and IR spectroscopy to confirm the thiourea backbone (C=S stretch at ~1250 cm) and substituent integration .
- Validation of molecular geometry via single-crystal X-ray diffraction (e.g., bond angles around the thiourea moiety) .
Q. How does the electronic structure of This compound influence its reactivity?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze charge distribution, HOMO-LUMO gaps, and intramolecular hydrogen bonding (e.g., N–H···S interactions).
- Compare with experimental data (UV-Vis, cyclic voltammetry) to assess redox behavior and ligand-metal binding potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in conformational isomerism observed in thiourea-metal complexes?
- Methodology :
- Use -NMR and -HMBC to detect dynamic isomerization in solution (e.g., cis vs. trans isomers in Pd(II) complexes) .
- Isolate isomers via fractional crystallization and validate using X-ray crystallography. Thermodynamic stability can be assessed via variable-temperature NMR .
Q. What strategies optimize the biological activity of This compound derivatives?
- Methodology :
- Modify substituents (e.g., halogenation or trifluoromethylation) to enhance lipophilicity and target affinity.
- Conduct structure-activity relationship (SAR) studies:
- In vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition).
- Compare IC values with structurally analogous thioureas (e.g., 1,3-diphenylthiourea vs. chloro-substituted derivatives) .
Q. How should researchers design coordination studies for This compound with transition metals?
- Methodology :
- Synthesize metal complexes (e.g., Pd(II), Pt(II)) by reacting the thiourea ligand with metal salts (e.g., KPtCl) in ethanol/water.
- Characterize using:
- ESI-MS for stoichiometry confirmation.
- X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding.
- Magnetic susceptibility measurements for paramagnetic complexes .
Q. What experimental approaches validate the pharmacological potential of This compound in disease models?
- Methodology :
- In vitro screening: Antiplatelet activity via ADP-induced aggregation assays (platelet-rich plasma).
- In vivo models: Thrombosis induction (e.g., FeCl-injured carotid artery in rodents) with dose-response analysis.
- Mechanistic studies: Western blotting to assess effects on COX-1 or P2Y receptor pathways .
Data Analysis and Technical Challenges
Q. How can computational modeling guide the design of This compound-based sensors?
- Methodology :
- Perform molecular docking to predict binding with biological targets (e.g., amyloid-beta for Alzheimer’s research).
- Simulate fluorescence properties using time-dependent DFT (TD-DFT) to optimize sensor selectivity .
Q. What analytical techniques address solubility limitations in biological assays?
- Methodology :
- Use co-solvents (DMSO/PBS mixtures) with ≤1% v/v to maintain compound stability.
- Conduct dynamic light scattering (DLS) to monitor aggregation.
- Derivatize with PEG chains or sulfonate groups to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
